(2-Cyclohexyl-4-methoxyphenoxy)acetic acid
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Overview
Description
2-(2-cyclohexyl-4-methoxyphenoxy)acetic acid is an organic compound with the molecular formula C15H20O3 It is characterized by the presence of a cyclohexyl group, a methoxy group, and a phenoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-cyclohexyl-4-methoxyphenoxy)acetic acid typically involves the reaction of 2-cyclohexylphenol with methoxyacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-(2-cyclohexyl-4-methoxyphenoxy)acetic acid may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor, where they undergo esterification under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
2-(2-cyclohexyl-4-methoxyphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Cyclohexyl ketones or carboxylic acids.
Reduction: Cyclohexyl alcohols or alkanes.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
2-(2-cyclohexyl-4-methoxyphenoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-cyclohexyl-4-methoxyphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(2-cyclohexyl-4-methoxyphenoxy)acetic acid is unique due to the presence of both cyclohexyl and methoxy groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H20O4 |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
2-(2-cyclohexyl-4-methoxyphenoxy)acetic acid |
InChI |
InChI=1S/C15H20O4/c1-18-12-7-8-14(19-10-15(16)17)13(9-12)11-5-3-2-4-6-11/h7-9,11H,2-6,10H2,1H3,(H,16,17) |
InChI Key |
PJEFVLZYUWCSGF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC(=O)O)C2CCCCC2 |
Origin of Product |
United States |
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